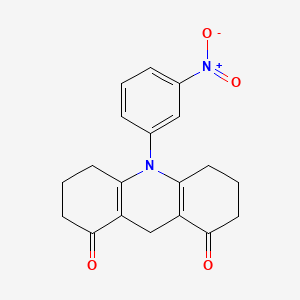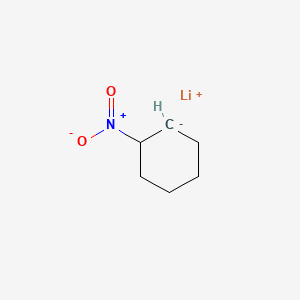
lithium;nitrocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;nitrocyclohexane is a compound that combines the properties of lithium and nitrocyclohexane. Nitrocyclohexane is an organic compound with the molecular formula C₆H₁₁NO₂. It is a colorless liquid that can appear pale yellow when degraded . Lithium, on the other hand, is a highly reactive alkali metal known for its applications in batteries and psychiatric medication .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitrocyclohexane is typically prepared by the reaction of nitrogen dioxide with cyclohexane. Cyclohexane is a convenient substrate because all twelve C-H bonds are equivalent, so mononitration does not give isomers . The reaction is carried out at high temperatures (250–400 °C) and proceeds by free radical chain reactions involving C-H bond homolysis or cleavage of the C-C skeleton .
Industrial Production Methods: In industrial settings, nitrocyclohexane can be produced through catalytic hydrogenation. This method involves the use of catalysts and specific reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Nitrocyclohexane undergoes various chemical reactions, including:
Oxidation: Nitrocyclohexane can be oxidized to form cyclohexanone oxime, cyclohexanone, and cyclohexanol.
Reduction: Catalytic hydrogenation of nitrocyclohexane can produce cyclohexylamine and dicyclohexylamine.
Substitution: Nitrocyclohexane can participate in substitution reactions, although specific examples are less commonly documented.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and nitrogen dioxide.
Reduction: Catalysts such as palladium or platinum are used in hydrogenation reactions.
Major Products:
- Cyclohexanone oxime
- Cyclohexanone
- Cyclohexanol
- Cyclohexylamine
- Dicyclohexylamine
Scientific Research Applications
Nitrocyclohexane has several scientific research applications:
- Chemistry: It is used as a starting material for the synthesis of ε-caprolactam, a precursor of nylon-6 .
- Biology: Nitrocyclohexane derivatives are studied for their potential biological activities.
- Medicine: Research is ongoing to explore the medicinal properties of nitrocyclohexane derivatives.
- Industry: Nitrocyclohexane is used in the production of various value-added chemicals through catalytic hydrogenation .
Mechanism of Action
The mechanism of action of nitrocyclohexane involves its ability to undergo various chemical transformations. For example, in catalytic hydrogenation, nitrocyclohexane is converted into cyclohexanone oxime, cyclohexanone, cyclohexanol, cyclohexylamine, and dicyclohexylamine. These reactions are facilitated by catalysts that lower the activation energy and increase the reaction rate .
Comparison with Similar Compounds
- Cyclohexanone
- Cyclohexanol
- Cyclohexylamine
- Dicyclohexylamine
Uniqueness: Nitrocyclohexane is unique due to its ability to undergo selective hydrogenation to produce a variety of valuable chemicals. This versatility makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
189633-21-4 |
|---|---|
Molecular Formula |
C6H10LiNO2 |
Molecular Weight |
135.1 g/mol |
IUPAC Name |
lithium;nitrocyclohexane |
InChI |
InChI=1S/C6H10NO2.Li/c8-7(9)6-4-2-1-3-5-6;/h4,6H,1-3,5H2;/q-1;+1 |
InChI Key |
FMWUIPXGEJPQAI-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1CCC([CH-]C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


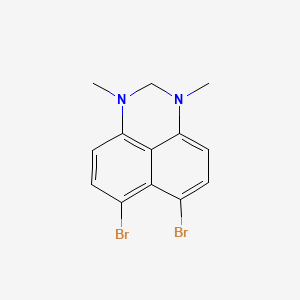

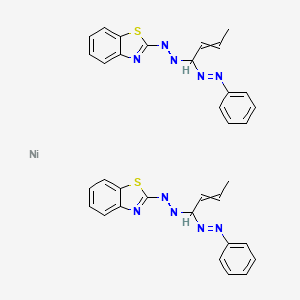

![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
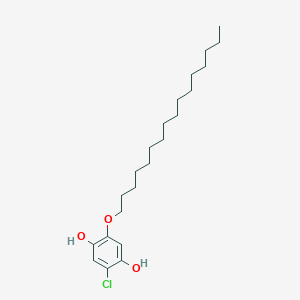
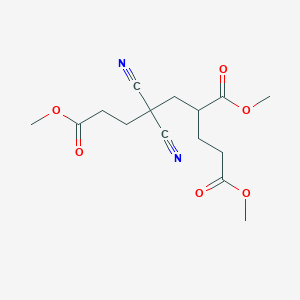


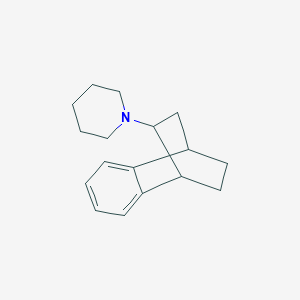
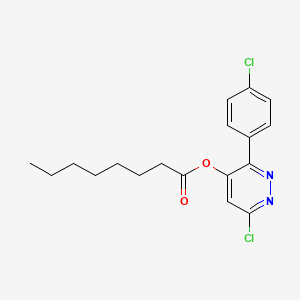
![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
